4-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane is an organic compound with the molecular formula C10H9Cl2FO. This compound is characterized by the presence of both chloro and fluoro substituents on the phenyl ring, making it a halogenated aromatic ketone. It is used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
4-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: As a precursor in the manufacture of agrochemicals and other industrial chemicals.
Mechanism of Action
Target of Action
This compound is structurally similar to various fluorophenyl compounds, which have been shown to interact with a wide range of biological targets
Mode of Action
Based on its structural similarity to other fluorophenyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and halogen bonding .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by 4-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane . Once the targets are identified, the affected pathways can be elucidated.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile.
Result of Action
The molecular and cellular effects of this compound are currently unknown due to the lack of specific target identification . Once the targets and mode of action are identified, the effects of this compound can be studied in more detail.
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and overall action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-chloro-4-fluorobenzene reacts with 4-chlorobutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro substituents can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products
Nucleophilic substitution: Formation of substituted derivatives like amines or thiols.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-(4-fluorophenyl)-1-oxobutane
- 3-Chloro-1-(4-fluorophenyl)-1-oxobutane
- 4-Chloro-1-(3-chloro-4-methylphenyl)-1-oxobutane
Uniqueness
4-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of halogens can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-chloro-1-(3-chloro-4-fluorophenyl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2FO/c11-5-1-2-10(14)7-3-4-9(13)8(12)6-7/h3-4,6H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCAEWTVZLQOTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCCl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645156 |
Source
|
Record name | 4-Chloro-1-(3-chloro-4-fluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-12-1 |
Source
|
Record name | 4-Chloro-1-(3-chloro-4-fluorophenyl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898761-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-(3-chloro-4-fluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.